molecular formula C4H2ClNO2 B1311673 3-Isoxazolecarbonyl chloride CAS No. 53064-54-3

3-Isoxazolecarbonyl chloride

Cat. No. B1311673
CAS RN: 53064-54-3
M. Wt: 131.52 g/mol
InChI Key: METIWKXXPOVGFE-UHFFFAOYSA-N
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Description

3-Isoxazolecarbonyl chloride is a compound that belongs to the class of isoxazole derivatives . It has a molecular formula of C4H2ClNO2 and a molecular weight of 131.52 g/mol .


Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Molecular Structure Analysis

The 3-Isoxazolecarbonyl chloride molecule contains a total of 10 bond(s). There are 9 non-H bond(s), 6 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 acyl halogenide(s) (aromatic), and 1 Isoxazole(s) .


Chemical Reactions Analysis

Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents, compounds containing a three-carbon 1,3-di-electrophilic fragment .

Scientific Research Applications

Organic Synthesis and Catalysis

  • Facilitating Synthesis of Heterocyclic Compounds : A study by Meena, Maiti, and Chanda (2016) demonstrated the use of Cu(I) catalysis in the microwave-assisted synthesis of 3,5-disubstituted isoxazoles in a green medium, showcasing an efficient method for generating diverse isoxazoles, which are crucial scaffolds in pharmaceuticals and agrochemicals Meena, Maiti, & Chanda, 2016.

  • Advancements in Isoxazole Synthesis : The work by Su Wei-ke (2008) on the synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride demonstrated a high-yield, low-cost synthetic route, further contributing to the utility of isoxazole derivatives in the development of new chemical entities Su Wei-ke, 2008.

  • Solvent-Free Synthetic Approaches : Research by Hernandez R. et al. (2022) highlighted a scalable, solvent-free method for synthesizing 3,5-isoxazoles via 1,3-dipolar cycloaddition, utilizing a recyclable Cu/Al2O3 nanocomposite catalyst. This approach represents an environmentally friendly and efficient pathway for isoxazole synthesis Hernandez R. et al., 2022.

Material Science and Green Chemistry

  • Ionic Liquids and Green Solvents : The study on ionic liquids by Rogers and Voth (2007) explored their potential as environmentally benign solvents for industrial and laboratory processes, including their application in cellulose functionalization and metal chloride catalysis Rogers & Voth, 2007. This research underscores the importance of 3-Isoxazolecarbonyl chloride derivatives in developing sustainable chemical processes.

Safety And Hazards

The safety data sheet for 3-Isoxazolecarbonyl chloride indicates that it causes severe skin burns and eye damage . It is advised to avoid breathing its dust, mist, gas or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Isoxazoles, including 3-Isoxazolecarbonyl chloride, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research directions may include the development of new synthetic strategies and the exploration of their biological activities .

properties

IUPAC Name

1,2-oxazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNO2/c5-4(7)3-1-2-8-6-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METIWKXXPOVGFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40451577
Record name 3-Isoxazolecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isoxazolecarbonyl chloride

CAS RN

53064-54-3
Record name 3-Isoxazolecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-oxazole-3-carbonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JC Sircar, T Capiris, TP Bobovski… - The Journal of Organic …, 1985 - ACS Publications
… predominantly 5(bromomethyl)-3-isoxazolecarbonyl chloride (1 g) was dissolved in 2 mL of acetone and cooled to 0 C, and 3 mL of water was added to the solution. After the solution …
Number of citations: 11 pubs.acs.org
H Kan [UNK] o, I Adachi, R Kido… - Journal of Medicinal …, 1967 - ACS Publications
A number of 3-substituted 5-aminoalkyl-and 5-substituted 3-aminoalkylisoxazoles and some related amino alcohols have been prepared for pharmacological testings. Besides ordinary …
Number of citations: 132 pubs.acs.org
MS Dowling, W Jiao, J Hou, Y Jiang… - The Journal of Organic …, 2018 - ACS Publications
… A solution of sulfonamide 18 (170 mg, 1.12 mmol), DMAP (13.7 mg, 0.11 mmol), and 3-isoxazolecarbonyl chloride (222 mg, 1.69 mmol) in dichloromethane (7.5 mL) was treated with …
Number of citations: 11 pubs.acs.org
F Lepage, F Tombret, G Cuvier, A Marivain… - European journal of …, 1992 - Elsevier
We prepared a series of N-aryl isoxazolecarboxamide, N-isoxazolylbenzamide compounds and derivatives and studied their anticonvulsant action in MES and MMS tests. Some of …
Number of citations: 83 www.sciencedirect.com

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